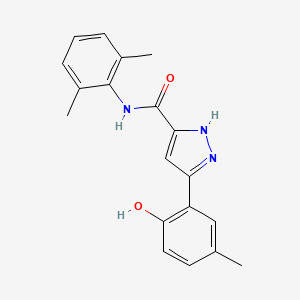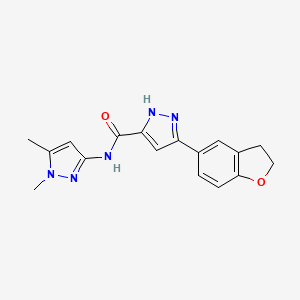![molecular formula C21H22N4O5S B14105123 7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14105123.png)
7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a quinazolinone core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmaceutical compounds due to its ability to enhance bioavailability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides.
Introduction of the Piperazine Moiety: This step involves the acylation of piperazine with furan-2-carbonyl chloride under basic conditions.
Attachment of the Methoxyethyl Group: This can be done through alkylation reactions using suitable alkyl halides.
Formation of the Sulfanylidene Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Furanones and quinazolinone derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinazolinone derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Due to its complex structure, it can be used as a lead compound for the development of new drugs, particularly those targeting central nervous system disorders.
Biological Studies: It can be used to study the interactions of quinazolinone derivatives with various biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The piperazine moiety may enhance the compound’s ability to cross cell membranes, while the quinazolinone core may interact with specific proteins or nucleic acids, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound also features a piperazine moiety and has been studied for its anti-tubercular activity.
1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-formylpiperazine Hydrochloride: This compound has a similar quinazolinone core and is used in pharmaceutical research.
Uniqueness
7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its combination of a quinazolinone core, a piperazine moiety, and a furan ring. This unique structure may confer specific biological activities and physicochemical properties that are not found in similar compounds.
Propiedades
Fórmula molecular |
C21H22N4O5S |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
7-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C21H22N4O5S/c1-29-12-10-25-19(27)15-5-4-14(13-16(15)22-21(25)31)18(26)23-6-8-24(9-7-23)20(28)17-3-2-11-30-17/h2-5,11,13H,6-10,12H2,1H3,(H,22,31) |
Clave InChI |
DZGNTJAGPBJFOT-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chlorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14105047.png)
![7-Chloro-2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105053.png)
![N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14105056.png)
![2-[15-[(4,5-Dihydroxy-3-methoxy-6-methyloxan-2-yl)oxymethyl]-6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B14105064.png)
![7-Chloro-2-(6-methoxy-1,3-benzothiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105068.png)
![3-benzyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14105079.png)
![3-[(4-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105087.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105089.png)
![6-(3-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14105092.png)

![8-(2-(2,6-dimethylmorpholino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14105097.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B14105113.png)

